molecular formula C9H10F2O2 B1415076 (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1315378-60-9

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B1415076
CAS No.: 1315378-60-9
M. Wt: 188.17 g/mol
InChI Key: CEEJXRLYYLZRAQ-ZCFIWIBFSA-N
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Description

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Modulation of Catalyst Reactivity

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has been utilized in the development of a chemoselective reduction process. This process is crucial in the synthesis of β2-adrenoceptor agonists, where a highly selective reduction of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol to give its amino counterpart was achieved without racemization at the stereogenic carbinol carbon atom. This innovation demonstrates the compound's potential in sophisticated pharmaceutical syntheses (Wilkinson et al., 2000).

In Enantioselective Synthesis

This compound has been employed in the enantioselective synthesis of various chemical compounds. For instance, it was used in the preparation of enatiomerically pure diols through a one-pot operation using two oxidoreductases. This method has broad implications in producing chiral intermediates for pharmaceuticals and other applications (Gennaro et al., 2010).

Store-Operated Calcium Entry Inhibition

Research on (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride analogues, which include a structure similar to this compound, has shown promising effects in inhibiting store-operated calcium entry (SOCE). These findings are significant for understanding calcium signaling in cells and developing treatments for diseases related to abnormal calcium regulation (Dago et al., 2018).

Stereochemistry and Supramolecular Chemistry

The compound has also been a subject of study in stereochemistry and supramolecular chemistry. For example, investigations into chiral biphenyl hybrids involving similar compounds have provided insights into the atropselective resolutions and supramolecular interactions, which are vital for developing new materials and pharmaceuticals (Yeung et al., 2013).

Properties

IUPAC Name

(1R)-1-[3-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJXRLYYLZRAQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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